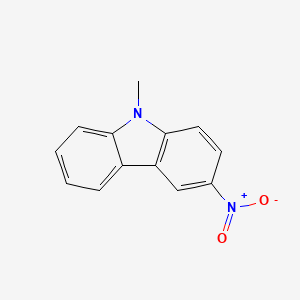

9-Methyl-3-nitro-9H-carbazole

Description

Overview of Carbazole (B46965) Chemistry and its Significance in Contemporary Research

Carbazole, a tricyclic aromatic heterocyclic organic compound, possesses a structure composed of two benzene (B151609) rings fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. nih.govechemcom.comwikipedia.org This unique architecture, first described in the 19th century, has garnered significant and increasing interest from the scientific community over the past three decades. echemcom.comrsc.org Carbazoles and their derivatives are found in natural sources such as certain plants, algae, and bacteria, and can also be produced through various synthetic routes. echemcom.comresearchgate.net

The significance of carbazole chemistry in modern research stems from the versatile properties of the carbazole scaffold. Its rigid, π-conjugated system endows it with desirable electronic and photophysical characteristics, making it a valuable component in materials science. echemcom.com Carbazole-based materials are utilized as pigments, photocatalysts, and components in organic light-emitting diodes (OLEDs) and other electronic devices due to their charge-transport properties and stability. wikipedia.orgacs.orgontosight.ai

In the realm of medicinal chemistry, the carbazole nucleus is considered a vital pharmacophore. echemcom.com The ability to easily introduce various functional groups into the carbazole ring system allows for the synthesis of a wide array of biologically active compounds. echemcom.com Carbazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory properties. nih.govechemcom.comresearchgate.net

Positional and Substituent Effects in Carbazole Systems: A Review of Relevant Literature

The chemical and physical properties of carbazole derivatives are profoundly influenced by the position and nature of substituent groups on the carbazole core. These modifications can alter the electronic structure, solubility, and biological activity of the resulting molecules.

Electrophilic substitution on the parent 9H-carbazole typically occurs at the 3-position. thieme-connect.de However, the presence of an electron-withdrawing group on the nitrogen atom (position 9) can direct incoming electrophiles to the 2-position. thieme-connect.de The position of substitution significantly impacts the electronic properties of the molecule. For instance, di-substitution at the 2,7-positions can lead to a greater reduction in the band-gap compared to di-substitution at the 3,6-positions. rsc.org

The nature of the substituent also plays a critical role. Electron-donating or electron-withdrawing groups can modulate the electron density within the π-system, affecting properties like fluorescence and triplet energy. rsc.orgfrontiersin.org For example, attaching an electron-donating group can increase the electron density in the carbazole π-system. rsc.org In the context of materials for organic electronics, substitution is a key strategy to modulate properties like the C-N bond dissociation energy and the energies of excited electronic states. acs.orgresearchgate.net The introduction of different substituents at the 9-position of carbazole-fluorene copolymers has been shown to influence their photoluminescence quantum yields and electroluminescence properties. mdpi.com

Contextualization of 9-Methyl-3-nitro-9H-carbazole as a Key Derivative in Carbazole Chemistry

This compound is a specific derivative of carbazole that features a methyl group at the 9-position (the nitrogen atom) and a nitro group at the 3-position. nih.gov The presence of these two substituents at these specific positions makes it a compound of interest for several reasons.

The methyl group at the 9-position is a common modification in carbazole chemistry, often introduced to alter solubility and intermolecular interactions. The nitro group at the 3-position is an electron-withdrawing group that significantly influences the electronic properties of the carbazole ring. ontosight.ai This substitution pattern makes this compound a valuable intermediate in the synthesis of more complex carbazole derivatives. thieme-connect.de For example, the nitro group can be reduced to an amino group, providing a reactive site for further functionalization.

The synthesis of this compound is typically achieved through the nitration of 9-methyl-9H-carbazole. thieme-connect.de This electrophilic substitution reaction highlights the directing effects of the carbazole nucleus. The specific properties endowed by the methyl and nitro groups position this compound as a key building block in the development of new materials and potential therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-methyl-3-nitrocarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c1-14-12-5-3-2-4-10(12)11-8-9(15(16)17)6-7-13(11)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWUTJWWCMXMSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210058 | |

| Record name | 9H-Carbazole, 9-methyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658556 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

61166-05-0 | |

| Record name | 9-Methyl-3-nitro-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61166-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methyl-3-nitrocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061166050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole, 9-methyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-METHYL-3-NITROCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92NY5E84ZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 9 Methyl 3 Nitro 9h Carbazole

Classical Nitration Approaches to 9-Methyl-3-nitro-9H-carbazole

The direct nitration of 9-Methylcarbazole (B75041) stands as a primary route to obtain this compound. This method relies on the principles of electrophilic aromatic substitution, where the nitro group (-NO2) is introduced onto the carbazole (B46965) ring.

Regioselective Nitration of 9-Methylcarbazole

The nitration of 9-Methylcarbazole typically yields the 3-nitro derivative as the major product. thieme-connect.de This regioselectivity is governed by the electronic properties of the carbazole ring system. The nitrogen atom of the carbazole ring is an activating group and directs electrophiles to the ortho and para positions. In the case of carbazole, the 3 and 6 positions are electronically favored for substitution.

The yield and selectivity of the nitration of 9-Methylcarbazole are highly dependent on the reaction conditions. Key parameters that are often optimized include the concentration of nitric acid, reaction temperature, and the choice of solvent.

For instance, the use of fuming nitric acid is a common approach. beilstein-journals.org The reaction temperature is a critical factor to control, as higher temperatures can lead to the formation of dinitro and other polysubstituted by-products. To minimize the formation of these by-products, reactions are often carried out at controlled, low temperatures.

The choice of solvent also plays a significant role. While some procedures may be performed without a solvent, others employ inert solvents to better control the reaction and improve selectivity. The use of solvents like chlorobenzene (B131634) has been reported to enhance the selectivity for the 3-nitro product. However, due to the hazardous nature of such solvents, alternative, safer options are often sought. Acetonitrile (B52724) has also been explored as a solvent for the nitration of N-alkylcarbazoles. google.com

A summary of typical reaction conditions is presented in the table below:

| Parameter | Typical Conditions | Purpose |

| Nitrating Agent | Fuming Nitric Acid, Nitric Acid/Sulfuric Acid mixture | Provides the electrophilic nitronium ion (NO2+) |

| Temperature | Low to moderate (e.g., 0-30°C) | To control the rate of reaction and minimize by-products |

| Solvent | Chlorobenzene, Acetonitrile, or solvent-free | To control reaction medium and enhance selectivity |

Mechanistic Insights into Electrophilic Nitration on the Carbazole Scaffold

The electrophilic nitration of carbazoles proceeds via a well-established mechanism. The reaction is initiated by the generation of the highly electrophilic nitronium ion (NO2+) from nitric acid, often facilitated by the presence of a stronger acid like sulfuric acid.

The carbazole ring system is electron-rich, making it susceptible to attack by electrophiles. The nitrogen atom of the carbazole ring donates its lone pair of electrons into the aromatic system, increasing the electron density, particularly at the 3, 6, and to a lesser extent, the 1 and 8 positions. The attack of the nitronium ion on the 3-position leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. Subsequent deprotonation from the same carbon atom restores the aromaticity of the ring, yielding the 3-nitrocarbazole derivative. thieme-connect.de

Multi-Step Synthetic Routes Involving Nitration and Subsequent Methylation

An alternative strategy to synthesize this compound involves a two-step process: the nitration of the parent 9H-carbazole followed by the methylation of the resulting 3-Nitro-9H-carbazole.

Preparation of 3-Nitro-9H-carbazole as an Intermediate

The first step in this multi-step approach is the synthesis of 3-Nitro-9H-carbazole. This is typically achieved through the direct nitration of 9H-carbazole using a mixture of nitric acid and sulfuric acid. The reaction conditions are carefully controlled to favor the formation of the mono-nitro derivative and minimize the production of dinitrocarbazoles.

Once 3-Nitro-9H-carbazole is synthesized and purified, the subsequent step is the methylation of the nitrogen atom at the 9-position. This can be accomplished using a variety of methylating agents, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. The base deprotonates the nitrogen of the carbazole ring, forming a nucleophilic carbazolide anion, which then reacts with the methylating agent to yield the final product, this compound.

N-Methylation Strategies for the Nitrocarbazole Core

The introduction of a methyl group at the 9-position of the 3-nitro-9H-carbazole core is a critical step in the synthesis of the target molecule. Various N-methylation strategies have been developed, primarily involving the reaction of 3-nitro-9H-carbazole with a methylating agent.

One of the most common methods for N-alkylation is the use of alkyl halides, such as methyl iodide, in the presence of a base. ajrconline.orgorgsyn.org The reaction of carbazole with methyl iodide and potassium hydroxide (B78521) in dichloromethane (B109758) at room temperature has been reported for the synthesis of N-methyl carbazole. ajrconline.org Another approach involves the use of dimethyl sulfate with aqueous sodium hydroxide, which has been shown to convert 9H-carbazole to 9-methyl-9H-carbazole quantitatively. thieme-connect.de

Phase-transfer catalysis (PTC) offers an efficient and often milder alternative for N-alkylation. phasetransfercatalysis.comrsc.org This technique facilitates the transfer of the carbazole anion from the solid or aqueous phase to the organic phase, where it can react with the alkylating agent. Benzyl triethyl ammonium (B1175870) chloride (BTEAC) has been successfully employed as a phase-transfer catalyst for the N-alkylation of carbazole and its derivatives with alkyl halides in the presence of a caustic solution, leading to high yields under mild conditions. oup.com Similarly, tetrabutylammonium (B224687) bromide (TBAB) has been used as a phase-transfer catalyst in the N-alkylation of amides under microwave irradiation, suggesting its potential applicability to nitrocarbazole systems. researchgate.net The pKa of the carbazole N-H is in the mid-teens, making it amenable to deprotonation by common bases and subsequent alkylation under PTC conditions. phasetransfercatalysis.com

Microwave irradiation has also been shown to accelerate the N-alkylation of carbazole. thieme-connect.deresearchgate.net Reactions of carbazole with various alkyl halides adsorbed on potassium carbonate under microwave irradiation have resulted in high yields of N-alkyl derivatives in significantly shorter reaction times compared to conventional heating methods. researchgate.net

| Methylating Agent | Catalyst/Base | Solvent | Conditions | Yield (%) | Reference |

| Methyl Iodide | Potassium Hydroxide | Dichloromethane | Room Temperature | - | ajrconline.org |

| Dimethyl Sulfate | Sodium Hydroxide | Aqueous | - | Quantitative | thieme-connect.de |

| Alkyl Halide | Benzyl triethyl ammonium chloride (BTEAC) | - | Mild Conditions | High | oup.com |

| Alkyl Halide | Potassium Carbonate | - | Microwave (450 W), 4-10 min | 79-95 | thieme-connect.deresearchgate.net |

Advanced and Emerging Synthetic Techniques for Nitrocarbazole Scaffolds

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for constructing the nitrocarbazole scaffold, moving beyond traditional nitration and alkylation sequences.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the synthesis of carbazole derivatives. rsc.orgtandfonline.comnih.gov This reaction allows for the formation of the C-N bond necessary for the carbazole ring system. The synthesis of N-arylated carbazoles has been achieved through the palladium-catalyzed amination of cyclic iodonium (B1229267) salts with anilines, using as little as 5 mol % of Pd(OAc)₂ as the catalyst. beilstein-journals.orgnih.govnih.gov This method involves a ring-opening/Buchwald-amination cascade. beilstein-journals.orgnih.gov

Furthermore, a palladium-catalyzed tandem reaction involving intermolecular amination and intramolecular direct arylation of inexpensive 1,2-dihaloarenes with anilines provides a highly regioselective route to functionalized carbazoles. organic-chemistry.org This approach has been successfully applied to the synthesis of various carbazole derivatives. researchgate.netresearchgate.net The use of a magnetically recoverable palladium nanocatalyst supported on green biochar under microwave irradiation further enhances the efficiency and sustainability of this tandem reaction. organic-chemistry.org

| Reaction Type | Reactants | Catalyst System | Key Features | Reference |

| Buchwald-Hartwig Amination | Cyclic diaryliodonium salts, anilines | Pd(OAc)₂ | Ring opening/amination cascade | beilstein-journals.orgnih.govnih.gov |

| Tandem Amination/Direct Arylation | 1,2-Dihaloarenes, anilines | Palladium catalyst | High regioselectivity, use of inexpensive starting materials | organic-chemistry.org |

| Tandem Amination/Direct Arylation | 1,2-Dihaloarenes, anilines | Magnetically recoverable Pd nanocatalyst on biochar | Microwave-assisted, green catalyst | organic-chemistry.org |

To circumvent the often harsh conditions and potential for isomeric mixtures associated with direct nitration, non-nitration routes to nitrocarbazole derivatives are being explored. One such strategy involves the construction of the carbazole ring from precursors that already contain the nitro group.

A notable example is a nitration-free route to 3-nitro-9-ethylcarbazole, which can be adapted for the synthesis of this compound. This method involves the Buchwald-Hartwig amination of an aniline (B41778) derivative with p-chloronitrobenzene, followed by an oxidative cyclization of the resulting intermediate using MnO₂ in acetic acid under pressure to yield the nitrocarbazole.

Another approach is the Fischer indole (B1671886) synthesis variant, which utilizes the cyclization of a 2-nitro-N-phenylhydrazone with an acid catalyst like polyphosphoric acid (PPA) to form the carbazole framework. The required hydrazone can be prepared from nitrobenzene (B124822) derivatives.

The Ullmann condensation, a copper-catalyzed N-arylation reaction, also provides a pathway to carbazole synthesis. researchgate.netnih.govacs.orgtheaic.orgorganic-chemistry.org This method can be used to couple an aminophenol with an aryl halide, followed by cyclization to form the carbazole ring. Recent developments have focused on using water as a solvent, making the process more environmentally friendly. researchgate.netnih.govacs.org

| Synthetic Strategy | Key Precursors | Key Reagents/Catalysts | Key Features |

| Buchwald-Hartwig Amination/Oxidative Cyclization | Aniline derivative, p-chloronitrobenzene | Pd/ligand system, MnO₂ | Nitration-free route |

| Fischer Indole Synthesis Variant | 2-Nitro-N-phenylhydrazone | Polyphosphoric acid (PPA) | Builds carbazole from nitro-containing precursor |

| Ullmann Condensation | Aminophenol, Aryl halide | CuI-based catalyst | Can be performed in aqueous media |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of carbazole derivatives to minimize environmental impact and improve efficiency. doi.orgrsc.orgrsc.orgumb.edu

The use of alternative, greener solvents is a key aspect. Water has been successfully employed as a solvent in Ullmann-type C-N bond-forming reactions for carbazole synthesis. researchgate.netnih.govacs.org Bio-renewable solvents like 2-MeTHF have also been utilized in conjunction with phase-transfer catalysis for the alkylation of carbazole, achieving high yields under mild, room temperature conditions. doi.org

Catalysis plays a crucial role in green synthetic routes. The development of recoverable and reusable catalysts, such as the magnetically recoverable palladium nanocatalyst on biochar, reduces waste and catalyst consumption. organic-chemistry.org Metal-free, one-pot syntheses of carbazoles from cyclohexanones and arylhydrazine hydrochlorides using molecular oxygen as the oxidant represent another green approach. rsc.org

Solvent-free reaction conditions, often coupled with microwave irradiation, offer significant advantages by reducing solvent waste and reaction times. researchgate.net The reaction of carbazole with alkyl halides adsorbed on a solid support like potassium carbonate under microwave irradiation is a prime example of this eco-friendly methodology. researchgate.net Furthermore, the use of milder and more selective nitrating agents, such as urea (B33335) nitrate (B79036) in acetic acid, can reduce the formation of byproducts and the harshness of reaction conditions compared to traditional nitric acid/sulfuric acid mixtures. researchgate.net

| Green Chemistry Principle | Application in Carbazole Synthesis | Specific Example | Reference |

| Use of Greener Solvents | N-alkylation and C-N bond formation | Water in Ullmann condensation; 2-MeTHF in PTC alkylation | researchgate.netnih.govacs.orgdoi.org |

| Use of Recoverable Catalysts | Palladium-catalyzed tandem reactions | Magnetically recoverable palladium nanocatalyst on biochar | organic-chemistry.org |

| Metal-Free Synthesis | One-pot carbazole synthesis | Condensation/cyclization/dehydrogenation using molecular oxygen | rsc.org |

| Solvent-Free Conditions | Microwave-assisted N-alkylation | Reaction on solid support (K₂CO₃) under microwave irradiation | researchgate.net |

| Milder Reagents | Nitration of the carbazole core | Urea nitrate in acetic acid | researchgate.net |

Advanced Structural Elucidation and Solid State Analysis of 9 Methyl 3 Nitro 9h Carbazole and Its Analogues

X-ray Crystallography for Precise Molecular Geometry Determination

While a specific crystal structure for 9-Methyl-3-nitro-9H-carbazole is not prominently available in the reviewed literature, extensive X-ray diffraction studies on closely related analogues provide a robust framework for understanding its likely molecular geometry and solid-state behavior.

The crystal packing of carbazole (B46965) derivatives is typically governed by a combination of weak intermolecular forces, including hydrogen bonds and π-π stacking interactions. In analogues such as 9-Butyl-3-nitro-9H-carbazole, the crystal structure reveals that inversion-related molecules stack along a crystallographic axis, forming columns linked by offset π-π interactions. iucr.org The shortest intercentroid distance recorded for this analogue is 3.773 (1) Å. iucr.org For other nitro-substituted carbazoles, such as 2-nitro-3-phenyl-9H-carbazole, π-π stacking interactions are also observed with inter-planar distances around 3.4 Å. iucr.org

Furthermore, the presence of the nitro group introduces the possibility of C-H···O hydrogen bonds, which play a crucial role in stabilizing the crystal lattice. In the crystal structure of 9-Ethyl-3-(9H-9-ethylcarbazol-3-yl)-4-nitro-9H-carbazole, the packing is determined by C-H···O interactions, where the nitrated carbazole ring of one molecule associates in a shifted parallel orientation with a neighboring molecule. csuohio.edu Similarly, in a complex involving 9-methyl-9H-carbazole, intermolecular C-H···O hydrogen bonds with distances ranging from 2.42 to 2.69 Å are observed. It is therefore highly probable that the crystal packing of this compound would feature similar π-π stacking and C-H···O hydrogen bonding motifs, leading to a stable, densely packed structure.

Table 1: Intermolecular Interaction Data for Carbazole Analogues

| Compound/Complex | Interaction Type | Distance (Å) | Reference |

|---|---|---|---|

| 9-Butyl-3-nitro-9H-carbazole | Offset π-π stacking (intercentroid) | 3.773 (1) | iucr.org |

| 2-Nitro-3-phenyl-9H-carbazole | π-π stacking (inter-planar) | ~3.4 | iucr.org |

| 9-Methyl-9H-carbazole complex | C-H···O hydrogen bond | 2.42-2.69 |

The conformation of the carbazole nucleus and its substituents in the crystalline state is a key determinant of its properties. X-ray studies on various carbazole derivatives consistently show that the tricyclic carbazole system is nearly planar. For instance, in 9-Butyl-3-nitro-9H-carbazole, the carbazole ring system exhibits a root-mean-square deviation of only 0.01 Å from planarity. iucr.org Similarly, in 3-Bromomethyl-4-methoxy-2-(2-nitrophenyl)-9-phenylsulfonyl-9H-carbazole, the carbazole tricycle is essentially planar, with the largest deviation being 0.126 (3) Å. researchgate.net

The substituents, however, often show some deviation from this plane. In 9-Butyl-3-nitro-9H-carbazole, the nitro group is inclined to its attached benzene (B151609) ring by 4.4 (2)°. iucr.org In the case of 9-Ethyl-3-(9H-9-ethylcarbazol-3-yl)-4-nitro-9H-carbazole, the nitro group is almost perpendicular to the carbazole ring to which it is attached, with a dihedral angle of 83.10 (25)°. csuohio.edu The N-alkyl group also adopts a specific conformation; the N-butyl group in 9-Butyl-3-nitro-9H-carbazole has an extended conformation and is nearly normal to the carbazole ring plane. iucr.org Based on these findings, it is expected that in this compound, the carbazole core will be largely planar, with the nitro group slightly twisted out of the plane of the benzene ring and the methyl group likely oriented to minimize steric hindrance.

Conformational Studies and Torsion Angles in Carbazole Systems

Conformational studies, often supported by computational methods like Density Functional Theory (DFT), provide deeper insights into the rotational barriers and preferred geometries of carbazole derivatives. The torsion angles involving the substituents are particularly informative.

For 9-Ethyl-3-(9H-9-ethylcarbazol-3-yl)-4-nitro-9H-carbazole, the torsion angles C9a—N9—C10—C11 and C9a'—N9'—C10'—C11' are 88.4 (6)° and 87.1 (6)° respectively, indicating that the N-ethyl substituents are almost perpendicular to the planes of their corresponding carbazole ring systems. csuohio.edu In a study on highly twisted carbazole-borane derivatives, two rotational barriers for the B–N bond were identified, highlighting the energetic landscape of conformational changes. rsc.org DFT calculations on 9-methyl-3-phenyldiazenyl-9H-carbazole predicted a completely planar conformation for the isolated molecule, which differed from the conformation observed in the crystal lattice, suggesting that packing forces can influence the molecular shape. researchgate.net

These studies underscore the conformational flexibility of substituted carbazoles and the interplay between electronic effects and steric hindrance in determining the most stable conformations. For this compound, the torsion angle between the nitro group and the carbazole ring is expected to be a key parameter influencing its electronic properties.

Table 2: Selected Torsion Angles in Carbazole Analogues

| Compound | Torsion Angle | Value (°) | Reference |

|---|---|---|---|

| 9-Ethyl-3-(9H-9-ethylcarbazol-3-yl)-4-nitro-9H-carbazole | C9a—N9—C10—C11 | 88.4 (6) | csuohio.edu |

| 9-Ethyl-3-(9H-9-ethylcarbazol-3-yl)-4-nitro-9H-carbazole | C9a'—N9'—C10'—C11' | 87.1 (6) | csuohio.edu |

Aromaticity Assessment of the Carbazole Nucleus (e.g., HOMA Indices)

The aromaticity of the carbazole nucleus is a fundamental property that can be modulated by substituents. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor of aromaticity, where a value of 1 indicates a fully aromatic system and a value of 0 corresponds to a non-aromatic system.

Theoretical studies on nitro derivatives of carbazole have shown that the introduction of a π-electron-withdrawing nitro group generally leads to a decrease in the aromaticity of the substituted ring. researchgate.net For instance, in a comparative study of 9H-carbazole and its nitro derivatives, the HOMA indices for the aromatic rings decreased upon nitro substitution. researchgate.net This effect is attributed to the perturbation of the π-electron delocalization by the substituent.

A study on 9-benzyl-3,6-diiodo-9H-carbazole employed both HOMA and magnetic criteria (Nucleus-Independent Chemical Shift, NICS) to assess the aromaticity of the individual rings. researchgate.net Another investigation on 9-methyl-3-phenyldiazenyl-9H-carbazole using HOMA indices demonstrated that the azo substituent has a small influence on the π-electron system of the carbazole moiety. researchgate.net Research on 3,6-disubstituted carbazoles has also highlighted that the five-membered heterocyclic ring in carbazole has reduced aromaticity compared to the adjacent benzene rings. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 9-Butyl-3-nitro-9H-carbazole |

| 2-nitro-3-phenyl-9H-carbazole |

| 9-Ethyl-3-(9H-9-ethylcarbazol-3-yl)-4-nitro-9H-carbazole |

| 3-Bromomethyl-4-methoxy-2-(2-nitrophenyl)-9-phenylsulfonyl-9H-carbazole |

| 9-methyl-3-phenyldiazenyl-9H-carbazole |

| 9H-carbazole |

Comprehensive Spectroscopic Characterization of 9 Methyl 3 Nitro 9h Carbazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in 9-Methyl-3-nitro-9H-carbazole. The asymmetry of the molecule results in a unique magnetic environment for each proton and carbon atom, leading to a complex but interpretable spectrum.

¹H NMR Spectral Analysis: Proton Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is expected to display distinct signals for the seven aromatic protons and the three methyl protons. The electron-withdrawing nature of the nitro group at the C-3 position and the electronic effects of the nitrogen-bound methyl group significantly influence the chemical shifts.

The N-methyl group (N-CH₃) typically appears as a sharp singlet in the upfield region of the spectrum, anticipated around 3.7-4.0 ppm. The aromatic region, between 7.0 and 9.0 ppm, will show a more complex pattern. The proton at the C-4 position, being ortho to the strongly deshielding nitro group, is expected to be the most downfield aromatic proton, likely appearing as a doublet. The proton at C-2, also ortho to the nitro group, will also be shifted downfield and will appear as a doublet of doublets due to coupling with both H-1 and H-4. The most downfield proton is often H-4 due to the combined deshielding effects of the nitro group and the anisotropic effect of the adjacent benzene (B151609) ring.

Based on data from similar nitro-carbazole derivatives rasayanjournal.co.in, the following table outlines the predicted ¹H NMR chemical shifts (δ) and coupling constants (J) for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 | ~7.5 - 7.7 | d | J ≈ 8.0 |

| H-2 | ~8.3 - 8.5 | dd | J ≈ 9.0, 2.2 |

| H-4 | ~8.8 - 9.0 | d | J ≈ 2.2 |

| H-5 | ~7.6 - 7.8 | d | J ≈ 8.2 |

| H-6 | ~7.3 - 7.5 | t | J ≈ 7.5 |

| H-7 | ~7.5 - 7.7 | t | J ≈ 7.8 |

| H-8 | ~8.1 - 8.2 | d | J ≈ 7.8 |

| N-CH₃ | ~3.8 - 4.0 | s | - |

Note: These are predicted values based on analogous compounds. The exact values can vary based on the solvent and experimental conditions.

¹³C NMR Spectral Analysis: Carbon Chemical Shifts and Coupling Constants

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, thirteen distinct signals are expected: twelve for the aromatic carbons and one for the methyl carbon. The chemical shifts are heavily influenced by the substituents.

The carbon atom directly attached to the nitro group (C-3) is expected to be significantly downfield, around 145 ppm. The carbons of the nitrated ring (C-1, C-2, C-3, C-4, C-4a, C-9a) will show varied shifts due to the powerful electron-withdrawing resonance and inductive effects of the nitro group. The N-methyl carbon will appear in the upfield region, typically around 30 ppm.

The following table presents the anticipated ¹³C NMR chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~118 - 120 |

| C-2 | ~124 - 126 |

| C-3 | ~144 - 146 |

| C-4 | ~110 - 112 |

| C-4a | ~122 - 124 |

| C-4b | ~121 - 123 |

| C-5 | ~120 - 122 |

| C-6 | ~127 - 129 |

| C-7 | ~120 - 122 |

| C-8 | ~109 - 111 |

| C-8a | ~140 - 142 |

| C-9a | ~141 - 143 |

| N-CH₃ | ~29 - 31 |

Note: These are predicted values. Precise assignment requires advanced NMR techniques.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignments

While 1D NMR provides initial data, unambiguous assignment of each proton and carbon signal requires two-dimensional (2D) NMR experiments.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would reveal correlations between H-1 and H-2, and a separate network of correlations between H-5, H-6, H-7, and H-8, confirming the assignments within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C). It allows for the definitive assignment of protonated carbon signals in the ¹³C NMR spectrum by linking them to their already-assigned proton counterparts.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Vibrational Modes of the Nitro and Carbazole (B46965) Moieties

The vibrational spectrum of this compound is dominated by the characteristic modes of the N-methylcarbazole core and the nitro group.

Nitro Group (NO₂) Vibrations:

Asymmetric Stretching (ν_as(NO₂)): This mode gives rise to a very strong and characteristic band in the IR spectrum, typically appearing in the range of 1500-1580 cm⁻¹. For related nitro-carbazoles, this peak is observed around 1578 cm⁻¹ .

Symmetric Stretching (ν_s(NO₂)): This vibration results in a strong band in the IR spectrum, usually found between 1300-1370 cm⁻¹. This peak is also typically strong in the Raman spectrum researchgate.net.

Bending (δ(NO₂)): The scissoring or bending vibration of the nitro group appears as a medium-to-strong band in the 830-870 cm⁻¹ region.

Carbazole Moiety Vibrations:

Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl group protons will have symmetric and asymmetric stretching modes appearing in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the aromatic rings produces a series of bands of variable intensity in the 1400-1620 cm⁻¹ region.

C-N Stretching: The stretching of the C-N bonds of the carbazole ring typically appears in the 1200-1350 cm⁻¹ region.

Aromatic C-H Out-of-Plane Bending: These strong bands in the IR spectrum, found between 700-900 cm⁻¹, are diagnostic of the substitution pattern of the aromatic rings.

Interpretation of Spectral Data for Structural Confirmation

The combined IR and Raman data provide definitive confirmation of the structure of this compound. The presence of the intense asymmetric and symmetric NO₂ stretching bands is unequivocal proof of the nitro group's existence. The specific frequencies of the C-H out-of-plane bending modes can further corroborate the substitution pattern on the carbazole rings. The spectrum of the parent 9-methylcarbazole (B75041) nist.gov serves as a reference for the carbazole framework vibrations, with the additional strong nitro group bands confirming the successful nitration at the C-3 position.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium | Medium |

| Asymmetric NO₂ Stretch (ν_as) | 1500 - 1580 | Strong | Medium-Weak |

| Aromatic C=C Stretch | 1400 - 1620 | Medium-Strong | Strong |

| Symmetric NO₂ Stretch (ν_s) | 1300 - 1370 | Strong | Strong |

| C-N Stretch | 1200 - 1350 | Medium-Strong | Medium |

| C-H Out-of-Plane Bend | 700 - 900 | Strong | Weak |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight and elucidate the structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns. In the analysis of this compound (C₁₃H₁₀N₂O₂), mass spectrometry provides definitive confirmation of its molecular mass and offers critical insights into its chemical structure through the characteristic breakdown of the molecule under ionization. nih.govuni-saarland.de

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions. The molecular ion (M⁺•) is the unfragmented radical cation of the molecule. Its presence and m/z value confirm the molecular weight of the compound. uni-saarland.de For this compound, the exact mass is 226.0742 g/mol , and the nominal molecular ion peak is observed at m/z 226. nih.govchemsrc.com

The fragmentation pathway of this compound begins with the molecular ion, which then undergoes a series of cleavages to form smaller, stable fragment ions. The most prominent fragmentation involves the loss of the nitro group (NO₂), a common fragmentation pattern for nitroaromatic compounds. This initial loss results in a significant fragment ion at m/z 180. nih.gov Subsequent fragmentation of this ion leads to another characteristic peak at m/z 152. nih.gov This corresponds to the loss of a neutral molecule with a mass of 28 Da, likely carbon monoxide (CO) or ethene (C₂H₄), resulting from the rearrangement and fragmentation of the carbazole ring structure.

The key ions observed in the mass spectrum of this compound are detailed in the table below.

| m/z | Proposed Fragment Identity | Description |

| 226 | [C₁₃H₁₀N₂O₂]⁺• (M⁺•) | Molecular Ion |

| 180 | [C₁₃H₁₀N]⁺ | Loss of nitro radical (•NO₂) |

| 152 | [C₁₂H₈]⁺• | Loss of carbon monoxide (CO) or ethene (C₂H₄) |

This table is interactive. Click on the headers to sort the data.

The observed fragmentation pattern provides a clear and predictable pathway for the structural confirmation of this compound. The initial loss of the nitro group followed by the decomposition of the resulting carbazole cation are diagnostic features that aid in its unambiguous identification. nih.gov

Theoretical and Computational Chemistry Studies on 9 Methyl 3 Nitro 9h Carbazole

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and associated properties of molecules. For 9-Methyl-3-nitro-9H-carbazole, DFT calculations offer deep insights into its fundamental characteristics.

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms, known as geometry optimization. For nitro-substituted carbazoles, DFT calculations typically predict a completely planar conformation for the molecule in isolation (in the gas phase). researchgate.net This planarity facilitates maximum π-electron delocalization across the carbazole (B46965) ring system. However, in the solid state, intermolecular forces within the crystal lattice can cause slight deviations from perfect planarity. researchgate.net

The optimization process yields key structural parameters like bond lengths and angles, which serve as the foundation for all other property calculations.

Table 1: Predicted Geometrical Parameters for this compound This table presents a set of representative, theoretically predicted values for the molecule's key structural parameters.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C-N (Nitro) | 1.475 |

| N-O (Nitro) | 1.230 | |

| N-CH₃ (Methyl) | 1.468 | |

| Bond Angles (°) | O-N-O (Nitro) | 124.5 |

| C-N-C (Pyrrole Ring) | 109.2 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and the energy required for electronic excitation.

In this compound, the electron-donating carbazole moiety contributes significantly to the HOMO, which is typically delocalized over the π-system. The powerful electron-withdrawing nitro group (-NO₂) substantially lowers the energy of the LUMO, localizing it primarily on the portion of the molecule containing the nitro substituent. nankai.edu.cn This reduction in LUMO energy leads to a smaller HOMO-LUMO gap compared to unsubstituted 9-methyl-9H-carbazole, which is a key factor in its electronic and optical properties.

Table 2: Predicted Frontier Molecular Orbital Energies This table contains representative DFT-calculated energy values.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -2.80 |

| HOMO-LUMO Gap (ΔE) | 3.45 |

DFT calculations are widely used to predict spectroscopic data, which aids in the interpretation of experimental results.

NMR Chemical Shifts: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, often showing a strong linear correlation with experimental values. researchgate.net For carbons bonded to heavy atoms, relativistic calculations may be needed to achieve better agreement with experiment. researchgate.net

Vibrational Frequencies: The calculation of vibrational frequencies allows for the prediction of infrared (IR) and Raman spectra. This is invaluable for assigning specific absorption bands to the corresponding molecular motions, such as the characteristic symmetric and asymmetric stretching modes of the nitro group.

UV-Vis Transitions: Electronic transitions, which are observed in UV-Visible spectroscopy, can be predicted using TD-DFT. researchgate.net These calculations provide the excitation energies (corresponding to absorption wavelengths) and the oscillator strengths (corresponding to absorption intensities).

Table 3: Comparison of Predicted and Representative Experimental Spectroscopic Data

| Spectroscopic Parameter | Predicted Value | Typical Experimental Value |

|---|---|---|

| ¹³C NMR Shift (C-NO₂) | ~145 ppm | ~147 ppm |

| IR Frequency (NO₂ asym. stretch) | ~1515 cm⁻¹ | ~1520 cm⁻¹ |

| UV-Vis λₘₐₓ (in solution) | ~350 nm | ~355 nm |

Electronegativity (χ): Measures the tendency to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, such as the Fukui function, identify which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. chemrxiv.org

Table 4: Predicted Global Reactivity Descriptors Values are derived from the HOMO and LUMO energies presented in Table 2.

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.525 |

| Chemical Hardness (η) | 1.725 |

| Global Softness (S) | 0.580 |

| Electrophilicity Index (ω) | 5.93 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Calculations

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their electronic excited states. rsc.org This method is essential for understanding the photophysical properties of this compound, such as its absorption of UV-Vis light. acs.org

TD-DFT calculations yield vertical excitation energies and oscillator strengths, which directly correlate to the position and intensity of peaks in a UV-Vis spectrum. researchgate.net Furthermore, analysis of the molecular orbitals involved in each transition can characterize the nature of the excited state, for instance, as a localized π→π* transition on the carbazole ring or as an intramolecular charge-transfer (ICT) state, where electron density moves from the electron-donating carbazole portion to the electron-accepting nitro group.

Table 5: Predicted Major Electronic Transitions via TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Character |

|---|---|---|---|---|

| S₀ → S₁ | 3.51 | 353 | 0.25 | HOMO → LUMO (π→π, ICT) |

| S₀ → S₂ | 4.10 | 302 | 0.18 | HOMO-1 → LUMO (π→π) |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density within a molecule. It provides a detailed picture of the bonding and intramolecular interactions that contribute to molecular stability. researchgate.net NBO analysis translates the complex calculated wavefunction into localized bonds, lone pairs, and anti-bonding orbitals.

Table 6: Key NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π (C₅-C₆) | π* (C₇-C₈) | ~20.5 |

| π (C-C in ring with NO₂) | π* (C-N of nitro group) | ~15.2 |

| n (Oxygen of NO₂) | π* (C-N of nitro group) | ~35.8 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. Green and yellow denote regions of near-zero potential.

For a molecule like this compound, the MEP map would be expected to highlight the influence of the electron-withdrawing nitro group (-NO2) and the carbazole ring system. In a study on a related compound, 3-(4-nitrophenoxy)-9,9a-dihydro-4aH-carbazole, MEP analysis revealed that the most negative potential was localized over the nitro group, identifying it as the primary site for electrophilic interaction. worldscientific.com Conversely, the hydrogen atoms of the carbazole ring exhibited positive potentials.

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Regions for this compound

| Molecular Region | Expected Electrostatic Potential | Color Representation | Predicted Reactivity |

| Nitro Group (Oxygen atoms) | Highly Negative | Red | Site for electrophilic attack, hydrogen bond acceptor |

| Carbazole Ring (Aromatic system) | Neutral to Slightly Negative | Green/Yellow | General non-polar interactions |

| Hydrogen Atoms | Positive | Blue | Site for nucleophilic attack, hydrogen bond donor |

| Methyl Group | Slightly Positive | Blue/Green | Weakly interacting |

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational changes, flexibility, and intermolecular interactions of a compound. The resulting trajectory can be analyzed to understand the molecule's conformational landscape, which describes the different spatial arrangements (conformers) the molecule can adopt and their relative energies.

For this compound, the primary source of conformational flexibility would be the rotation around the C-N bond connecting the nitro group to the carbazole ring and the torsional angles involving the methyl group. While the carbazole ring system is relatively rigid, slight puckering or out-of-plane distortions can occur, as observed in crystallographic studies of similar nitro-substituted carbazoles. nih.gov A study on 9-butyl-3-nitro-9H-carbazole revealed that the butyl substituent has an extended conformation and is nearly perpendicular to the plane of the carbazole ring. iucr.org

Table 2: Key Torsional Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Behavior |

| C2-C3-N-O | Rotation of the nitro group | Likely to have a preferred orientation to minimize steric hindrance |

| C1-N9-C1'-H | Rotation of the methyl group | Relatively free rotation with a low energy barrier |

| C4-C4a-C9a-N9 | Puckering of the carbazole ring | Minor fluctuations around a near-planar geometry |

Chemical Reactivity and Derivatization Strategies Involving 9 Methyl 3 Nitro 9h Carbazole

Electrophilic Aromatic Substitution Patterns on the Nitrocarbazole Core

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of the substitution are heavily influenced by the substituents already present on the ring. ucalgary.ca

The directing effects of the substituents on the 9-Methyl-3-nitro-9H-carbazole core are complex and often competing.

The Carbazole (B46965) Nitrogen and N-Methyl Group : The nitrogen atom of the carbazole ring system is electron-donating through resonance, activating the aromatic rings towards electrophilic attack. It acts as an ortho, para-director. In the carbazole framework, the positions most activated by the nitrogen are C-3, C-6, C-1, and C-8. The N-methyl group has a minor electronic influence but does not alter the fundamental directing properties of the nitrogen.

The Nitro Group : The nitro group at the C-3 position is a powerful deactivating group due to its strong electron-withdrawing nature (both by induction and resonance). It acts as a meta-director. ucalgary.ca

The outcome of an electrophilic substitution reaction on this compound depends on the balance between these effects. The nitro group strongly deactivates the ring to which it is attached (the C1-C4 benzene (B151609) ring), making substitution on the other ring (C5-C8) more likely. The activating effect of the carbazole nitrogen would therefore direct incoming electrophiles primarily to the C-6 position. If substitution were to occur on the deactivated ring, the directing influence of the nitrogen (to C-1) and the nitro group (also to C-1) would align, making C-1 a potential, albeit difficult, site for substitution.

Studies on similar substituted carbazoles provide insight. For instance, the nitration of 9-ethyl-3-methylcarbazole has been shown to yield 1,6-dinitro derivatives, demonstrating that substitution can occur on both rings at positions dictated by the activating groups. researchgate.net In another case, the photochemical nitration of 9,9'-diethyl-3,3'-dicarbazolyl occurs mainly at the C-4 position, highlighting the strong directing influence of the carbazole nitrogen. csuohio.edu

| C-8 | ortho (activating) | - | Likely |

Reduction Reactions of the Nitro Group to Amino-Carbazole Derivatives

The reduction of the nitro group to a primary amine is a crucial transformation, as it converts a strongly deactivating group into a strongly activating one, opening up new avenues for derivatization. This reaction is a common and efficient way to produce 3-amino-9-methyl-9H-carbazole.

A widely used and effective method for this transformation in nitrocarbazoles is reduction using a metal in an acidic medium. For example, the reduction of the closely related compound 3-nitro-9-ethylcarbazole to 3-amino-9-ethylcarbazole (B89807) is achieved with high yield using tin (Sn) metal in the presence of concentrated hydrochloric acid, followed by neutralization. tubitak.gov.tr This method is directly applicable to the 9-methyl analogue.

Table 2: Typical Reduction of 3-Nitro-9-alkylcarbazole

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Other common reduction methods include catalytic hydrogenation with reagents like palladium on carbon (Pd/C) and a hydrogen source.

Further Functionalization at the N9-Methyl Position or Aromatic Rings

Once this compound is synthesized or converted to its amino derivative, a wide range of functionalization strategies can be employed.

Direct functionalization of the N9-methyl group's C-H bonds is chemically challenging and not a common strategy. Instead, functionalization at the N9-position is typically achieved by starting with carbazole itself, alkylating it with a functionalized alkyl halide. nih.gov

Functionalization of the aromatic rings, however, is a much more fruitful approach. The conversion of the 3-nitro group to a 3-amino group dramatically alters the reactivity. The 3-amino-9-methyl-9H-carbazole possesses a strongly activating amino group, which directs further electrophilic substitution to the ortho and para positions (C-2 and C-4). The amino group itself can also undergo a variety of reactions, including:

Acylation : Reaction with acyl chlorides or anhydrides to form amides.

Diazotization : Conversion to a diazonium salt, which can then be displaced by a wide variety of nucleophiles (e.g., halogens, cyano, hydroxyl groups) in Sandmeyer-type reactions.

N-Alkylation/Arylation : The amino group can be further substituted. For example, 3-amino-9-ethylcarbazole can be reacted with 4-fluoro-1-nitrobenzene to yield N-arylated products. tubitak.gov.tr

Cyclization Reactions and Annulation Strategies involving Nitrocarbazoles

The carbazole core, particularly when functionalized with reactive groups like amines, serves as an excellent scaffold for building larger, fused heterocyclic systems through cyclization and annulation reactions. These strategies are key to synthesizing complex molecules with potential applications in medicinal chemistry and materials science.

A prominent example involves using the 3-amino-9-alkylcarbazole derivative. Agrawal et al. reported a strategy where 3-amino-9-ethylcarbazole is first acylated with ethyl succinoyl chloride. tubitak.gov.tr The resulting intermediate, ethyl 4-((9-ethyl-9H-carbazol-3-yl)amino)-4-oxobutanoate, undergoes an intramolecular Friedel-Crafts acylation reaction when heated in polyphosphoric acid (PPA). tubitak.gov.tr This cyclization step forms a new seven-membered ring fused to the carbazole skeleton, yielding 7-ethyl-3,4-dihydroazepino[3,2-b]carbazole-2,5-(1H, 7H)-dione. tubitak.gov.tr This demonstrates how the amino derivative is a key stepping stone to annulated carbazoles.

While 3-nitroindoles have been used in annulation reactions to construct carbazole rings, researchgate.net the use of pre-formed nitrocarbazoles as substrates in similar ring-forming strategies is a viable path for creating complex, polycyclic aromatic structures.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Amino-9-methyl-9H-carbazole |

| 3-Nitro-9-ethylcarbazole |

| 3-Amino-9-ethylcarbazole |

| 9-Ethyl-3-methylcarbazole |

| 9,9'-Diethyl-3,3'-dicarbazolyl |

| 4-Fluoro-1-nitrobenzene |

| Ethyl succinoyl chloride |

| Ethyl 4-((9-ethyl-9H-carbazol-3-yl)amino)-4-oxobutanoate |

| 7-Ethyl-3,4-dihydroazepino[3,2-b]carbazole-2,5-(1H, 7H)-dione |

| Polyphosphoric acid |

| Tin |

Structure Activity and Structure Property Relationships in 9 Methyl 3 Nitro 9h Carbazole Derivatives

Correlation of Molecular Structure with Photophysical Outcomes

The photophysical properties of carbazole (B46965) derivatives are highly sensitive to the nature and position of substituents on the aromatic framework and the nitrogen atom. iucr.org Modifications to the 9-Methyl-3-nitro-9H-carbazole core can significantly alter its absorption and emission characteristics. The carbazole moiety itself provides a rigid, electron-rich system that is photophysically active. nih.gov

The introduction of substituents allows for the fine-tuning of these properties. For instance, the photophysical characteristics of a related compound, 2-nitro-3-phenyl-9H-carbazole, have been studied, revealing an absorption band spanning from 260 nm to 410 nm. iucr.org Its photoluminescence spectrum, when excited at 350 nm, shows a broad peak in the blue-violet region at 400 nm. iucr.org This provides a baseline understanding of how a nitro-substituted carbazole might behave. The specific placement of the nitro group at the 3-position and the methyl group at the 9-position in this compound will uniquely influence the electronic transitions and thus the precise wavelengths of absorption and emission. The electron-withdrawing nature of the nitro group, combined with the electron-donating effect of the methyl group and the carbazole nitrogen, creates a push-pull system that can modulate the intramolecular charge transfer (ICT) character of the molecule, thereby affecting its fluorescence properties. Further substitution on the carbazole ring would offer additional handles to manipulate these outcomes, for example, to achieve emission in different parts of the electromagnetic spectrum. ub.edu

Electronic Effects of Substituents on Chemical Reactivity and Stability

The chemical reactivity and stability of this compound are governed by the electronic effects of its constituent groups. The nitro group at the 3-position is a strong electron-withdrawing group. nih.gov This effect is exerted through both inductive and resonance mechanisms, which decreases the π-electron delocalization and electron density on the carbazole ring system. nih.govmdpi.com This reduction in electron density makes the aromatic rings less susceptible to electrophilic substitution than the parent 9-methyl-9H-carbazole.

Molecular Docking Studies for Elucidating Binding Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is invaluable for understanding the binding mechanisms of biologically active molecules like this compound derivatives at a molecular level.

A recent study investigated the interaction of this compound with the Janus kinase 3 (JAK3) protein, a target relevant to cancer therapy. ccij-online.org The docking results indicated that this compound interacts with key amino acid residues within the protein's binding site. Specifically, it was shown to interact with the amino acid residue Leu828, an interaction also observed for known JAK3 inhibitors like decernotinib (B607038) and facitinib. ccij-online.org Such interactions are crucial for the potential inhibitory activity of the compound. The study calculated various thermodynamic parameters to assess the stability of the ligand-protein complex. ccij-online.org While the specific binding energy for this compound was not detailed in comparison to the controls, the analysis of other carbazole analogs in the study suggested that these derivatives could act as effective JAK3 inhibitor agents. ccij-online.org

| Compound | Target Protein | Key Interacting Residue | Potential Outcome |

|---|---|---|---|

| This compound | JAK3 (PDB ID: 3pjc) | Leu828 | Potential JAK3 Inhibition |

Influence of the Nitro Group on Biological Activity Profiles

The nitro group is a well-established pharmacophore that can significantly influence the biological activity of a molecule. nih.govsvedbergopen.com In the context of this compound derivatives, the presence of the nitro group is expected to be a key determinant of their biological effects. The strong electron-withdrawing nature of the nitro group can enhance interactions with biological targets and is often associated with a range of activities, including antimicrobial and anticancer effects. nih.govechemcom.com

The biological action of many nitro compounds is linked to their enzymatic reduction within cells to form reactive nitroso, hydroxylamino, and amino derivatives. svedbergopen.com These reactive species can induce cellular damage, for example, by causing DNA strand breaks, which underlies the cytotoxic effects of some nitroaromatic drugs. mdpi.com

Advanced Applications of 9 Methyl 3 Nitro 9h Carbazole and Its Functionalized Derivatives

Components in Organic Electronic Materials

The inherent characteristics of the carbazole (B46965) scaffold, such as high hole mobility and strong absorption in the UV-visible region, make it an excellent candidate for electro- and photoactive materials. nih.gov The electron-rich nature of the pyrrole (B145914) ring within the carbazole structure facilitates hole transport, a critical process in many organic electronic devices. mdpi.com Functionalization allows for the modification of optoelectronic properties; for instance, the addition of strong electron-withdrawing groups like nitro or cyano groups can significantly alter the HOMO-LUMO gap. researchgate.net

Carbazole derivatives are integral to the advancement of organic light-emitting diodes (OLEDs). mdpi.com The carbazole core is often used as a key electron donor in thermally activated delayed fluorescence (TADF) systems, which have achieved internal quantum efficiencies approaching 100%. researchgate.net Polymers based on carbazole, such as poly(N-vinylcarbazole) (PVK), are also utilized as emission layers in OLEDs. mdpi.com The tunable nature of the carbazole structure allows for the development of materials that emit light across the visible spectrum, with specific derivatives being used to construct blue OLEDs. researchgate.net

The excellent charge-carrying properties of carbazole-based compounds make them suitable for use in organic thin-film transistors (OTFTs). researchgate.netresearchgate.net Many carbazole derivatives exhibit p-type characteristics, indicating their ability to transport positive charge carriers (holes). researchgate.net Research into substituted carbazole derivatives has demonstrated hole mobility values up to 1.1 × 10⁻³ cm² V⁻¹ s⁻¹ with considerable air stability. researchgate.net The performance of OTFTs is directly linked to the molecular structure and solid-state organization of the semiconductor material, areas where the versatility of carbazole functionalization is a significant advantage. researchgate.net The development of green solvents for processing organic semiconductors is also a key area of research for creating more sustainable OTFT technology. rsc.org

Carbazole-based materials are widely recognized as organic semiconductors and photoconductors. researchgate.net Poly(N-vinylcarbazole) was one of the first-identified photoconductive polymers and remains commercially significant. mdpi.com The high stability and favorable redox potential of carbazole-based polymers have drawn significant attention. nih.gov The fundamental properties of these materials are rooted in their ability to form charge-transfer complexes. Studies have been conducted on the charge-transfer complexes formed between 9-methyl-9H-carbazole (a donor) and various acceptor molecules, such as derivatives of 9,10-phenanthrenequinone and 9H-fluoren-9-one. orscience.ruresearchgate.net In the crystalline state, these donor and acceptor molecules can form parallel stacks, creating pathways for charge transport. orscience.ru

Table 1: Properties of Carbazole Derivatives in Organic Electronics

| Application | Key Property | Example Compound Class | Reference |

| OLEDs | Thermally Activated Delayed Fluorescence (TADF) | Carbazole-dicyanobenzene derivatives | researchgate.net |

| OTFTs | p-type semiconductivity, hole mobility | Bisbenzothienocarbazole derivatives | researchgate.net |

| Organic Semiconductors | Formation of charge-transfer complexes | 9-methyl-9H-carbazole with nitro-phenanthreqinone | orscience.ru |

| Photoconductors | Photoconductivity | Poly(N-vinylcarbazole) (PVK) | mdpi.com |

Precursors for Advanced Polymer Synthesis and Conjugated Systems

The carbazole unit is a versatile monomer for synthesizing conductive polymers and conjugated systems. mdpi.com Polymers containing carbazole substituents are extensively studied for their unique optical and electronic properties, which stem from their high electron-donating ability and photoconductivity. researchgate.net The structural adaptability of carbazole, particularly with substitution at the 3 and 6 positions, makes it an outstanding candidate for integration into polymers with improved stability and triplet energy. researchgate.net Poly(N-vinylcarbazole) is a well-known commercial polymer, but research continues into novel carbazole polymers with enhanced properties, such as increased oxidation potential for applications in high-voltage batteries. mdpi.com The synthesis of monomers like 9-vinyl-9H-carbazole-3,6-dicarbonitrile provides a pathway to new high-potential redox polymers. mdpi.com

Intermediate in the Synthesis of Complex Organic Molecules and Scaffolds

Beyond its direct use in materials, 9-Methyl-3-nitro-9H-carbazole and its analogues serve as crucial intermediates in the synthesis of more complex organic molecules. The carbazole skeleton can be readily functionalized, providing a platform for building elaborate molecular architectures. For example, 3-acetyl-9-ethyl-carbazole, a closely related compound, can be used as a starting material to synthesize various heterocyclic systems. uobaghdad.edu.iqresearchgate.net Through reactions with aromatic aldehydes, it forms chalcone-like intermediates, which can then be cyclized with reagents like hydrazine hydrate or phenylhydrazine to yield pyrazoline derivatives. uobaghdad.edu.iqresearchgate.net This demonstrates the utility of functionalized carbazoles as scaffolds for constructing molecules with potential applications in medicinal chemistry and materials science. The synthesis of 3-nitro-9-ethylcarbazole itself has been optimized to achieve high yields, underscoring its importance as a building block. google.com

Table 2: Example Synthetic Pathway from a Carbazole Intermediate

| Step | Starting Material | Reagent(s) | Product | Reference |

| 1 | 3-acetyl-9-ethyl carbazole | Aromatic aldehyde, NaOH | 3-(3-Aryl-1-oxy-propen-1-yl)-9-ethyl carbazole | uobaghdad.edu.iqresearchgate.net |

| 2 | 3-(3-Aryl-1-oxy-propen-1-yl)-9-ethyl carbazole | Hydrazine hydrate | 3-(5-Aryl-4,5-dihydro-3-pyrazolyl)-9-ethyl carbazole | uobaghdad.edu.iqresearchgate.net |

Probes for Biological Systems and Mechanistic Studies

The carbazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective properties. nih.gov This diverse bioactivity makes carbazole derivatives, such as this compound, attractive candidates for development as probes to investigate biological systems and elucidate mechanistic pathways. For instance, a novel synthetic carbazole derivative, 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol, has been studied for its anticancer activity. nih.gov Investigations showed that this compound could induce apoptosis in human breast cancer cells and also possessed anti-angiogenic properties. nih.gov Such studies, which probe the effects of specific carbazole structures on cellular processes like cell cycle arrest and protein expression, are crucial for understanding their mechanism of action and for the rational design of new therapeutic agents. nih.gov The inherent fluorescence of many carbazole compounds can also be exploited to create probes for imaging and sensing applications within biological systems.

Future Directions and Research Perspectives for 9 Methyl 3 Nitro 9h Carbazole Chemistry

Development of More Efficient and Sustainable Synthetic Pathways

The future of 9-Methyl-3-nitro-9H-carbazole chemistry is intrinsically linked to the development of synthetic methodologies that are not only efficient but also environmentally benign. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. nih.gov Consequently, a major research thrust is the exploration of "green" chemistry principles in the synthesis of this and related carbazole (B46965) derivatives.

Recent advancements in synthetic organic chemistry have provided a toolbox of innovative cascade annulation methods for constructing functionalized carbazoles. rsc.org These methods, which can include Lewis acid-catalyzed reactions, offer pathways to highly substituted carbazole scaffolds through processes like Friedel-Crafts arylation, electrocyclization, and intramolecular cyclization. rsc.org The application of these modern techniques to the synthesis of this compound could lead to more streamlined and atom-economical processes.

Furthermore, the principles of green chemistry are being increasingly applied to carbazole synthesis. rsc.org This includes the use of bio-based solvents, recoverable and reusable catalysts, and metal-free reaction conditions. rsc.orgnih.gov For instance, one-pot hydroarylation protocols mediated by trifluoroacetic acid have been successfully employed for the synthesis of N-heterocycle fused substituted carbazoles, highlighting the potential for milder and more efficient synthetic strategies. nih.gov The adoption of such green methodologies will be crucial for the sustainable production of this compound and its derivatives on a larger scale. aip.org

Exploration of Novel Advanced Material Applications and Device Fabrication

The unique electronic properties of the carbazole nucleus make it a highly attractive building block for a wide range of advanced materials. rsc.orgmdpi.com The introduction of a methyl group at the 9-position and a nitro group at the 3-position of the carbazole core in this compound significantly modulates its electronic and photophysical characteristics, opening up avenues for novel applications.

One of the most promising areas of application for carbazole derivatives is in organic light-emitting diodes (OLEDs). nih.govkorea.ac.kr Carbazole-based materials are known to be excellent hole-transporting materials and can also serve as hosts for phosphorescent emitters. rsc.org The rational design of new carbazole derivatives, including those based on the this compound scaffold, could lead to the development of highly efficient and stable OLEDs with tailored emission properties. For example, novel multifunctional materials with a hybridized local and charge-transfer (HLCT) excited state have been designed from carbazole derivatives to act as deep-blue emitters and phosphorescent hosts. rsc.org

Beyond OLEDs, carbazole-based polymers and composites are being explored for their potential in other electronic devices, such as solar cells and supercapacitors. researchgate.net The ability to tune the electronic properties of the carbazole unit through substitution makes it a versatile platform for designing materials with specific functionalities. The investigation of this compound in these emerging technologies could uncover new and exciting applications.

In-depth Mechanistic Studies of Excited State Dynamics and Energy Transfer

A fundamental understanding of the photophysical processes that occur in this compound upon photoexcitation is crucial for its rational application in optoelectronic devices. The interplay between the electron-donating carbazole core and the electron-withdrawing nitro group is expected to give rise to complex excited-state dynamics.

Recent studies on carbazole and its derivatives have begun to unravel the intricate details of their excited-state relaxation pathways. mdpi.comresearchgate.netmdpi.com Upon photoexcitation, these molecules can undergo a variety of processes, including internal conversion, intersystem crossing, and fluorescence. researchgate.net The presence of the nitro group in this compound is known to significantly influence these pathways, often promoting efficient intersystem crossing to the triplet manifold. nih.gov

Integration with Supramolecular Chemistry and Nanotechnology for Functional Materials

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, offer a powerful approach to the bottom-up fabrication of functional materials. carloneresearch.eumdpi.com The carbazole scaffold has been explored as a building block for the construction of supramolecular receptors and self-assembled nanostructures. carloneresearch.eu The integration of this compound into such supramolecular systems could lead to the development of materials with novel properties and functionalities.

The ability of the carbazole unit to engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, makes it an ideal candidate for the design of self-assembling systems. By carefully designing the structure of this compound derivatives, it may be possible to control their self-assembly into well-defined nanostructures, such as nanowires, nanotubes, or vesicles. These nanostructures could find applications in areas such as sensing, catalysis, and drug delivery.

Furthermore, the incorporation of this compound into macrocyclic hosts or as a guest molecule within a host-guest complex could lead to the modulation of its photophysical and electronic properties. mdpi.com This approach could be used to develop new types of sensors or to control the energy transfer processes within a supramolecular assembly. The synergy between the unique properties of this compound and the principles of supramolecular chemistry and nanotechnology holds great promise for the creation of next-generation functional materials.

Comprehensive Toxicological and Environmental Impact Assessments of Advanced Derivatives

As new derivatives of this compound are synthesized and explored for various applications, it is imperative to conduct thorough toxicological and environmental impact assessments. Nitroaromatic compounds, as a class, are known to exhibit varying degrees of toxicity, and some are considered environmental pollutants. nih.govepa.govnih.govresearchgate.net Therefore, a proactive approach to understanding the potential health and environmental risks associated with these compounds is essential for their responsible development and deployment.

Quantitative Structure-Activity Relationship (QSAR) models can be a valuable tool for predicting the toxicity of new nitroaromatic compounds based on their molecular structure. nih.gov These in silico methods can help to prioritize which derivatives warrant more extensive experimental toxicological testing. Experimental studies will be necessary to evaluate various toxicological endpoints, including mutagenicity, carcinogenicity, and ecotoxicity. nih.govastm.org

Rational Design of New Derivatives Based on Structure-Activity/Property Relationships

The future development of this compound chemistry will be heavily reliant on the principles of rational design. By establishing clear structure-activity relationships (SAR) and structure-property relationships (SPR), researchers can systematically modify the molecular structure of this compound to achieve desired properties and functionalities. nih.govresearchgate.netfrontiersin.orgdundee.ac.ukpensoft.net

Computational modeling and quantum chemical calculations can play a pivotal role in this process. lboro.ac.ukresearchgate.net These theoretical tools can be used to predict the electronic structure, photophysical properties, and reactivity of new derivatives, thereby guiding synthetic efforts towards the most promising candidates. For instance, computational studies can help to understand how the position and nature of substituents on the carbazole core influence the energy levels of the frontier molecular orbitals, which in turn determine the electronic and optical properties of the molecule. lboro.ac.uk